Potassium oxide (K2O)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

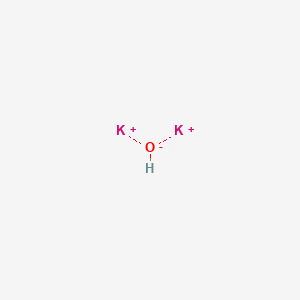

Potassium oxide is a metal oxide with formula K2O. It is a potassium salt and a metal oxide.

科学研究应用

Agricultural Applications

Fertilizers:

K₂O is primarily recognized for its role in fertilizers, where it is often used to express the potassium content. The N-P-K ratio (Nitrogen-Phosphorus-Potassium) on fertilizer packaging typically includes K₂O as a standard measure, allowing farmers to understand the potassium supply for crops. Potassium is essential for plant growth, influencing processes such as photosynthesis, enzyme activation, and nutrient transport.

| Fertilizer Type | K₂O Content (%) | Application Rate (kg/ha) |

|---|---|---|

| Potassium Chloride | 60-62 | 100-300 |

| Potassium Sulfate | 50-52 | 100-200 |

| K₂O Specialty Fertilizer | 5-15 | Variable |

A study highlighted the use of K₂O in integrated nutrient management for crops in Vietnam, showing significant improvements in crop yields when K₂O was included in fertilization strategies .

Industrial Applications

Glass and Ceramics:

K₂O serves as a flux in glassmaking, lowering the melting point of silica and improving the glass's durability. Its presence enhances the mechanical strength and thermal shock resistance of glass products. In ceramics, K₂O contributes to the formation of glassy phases, improving color and texture.

Construction Materials:

In cement production, K₂O is included as a mineral admixture to enhance resistance against sulfate attacks and improve the overall durability of concrete. Research indicates that incorporating K₂O can significantly increase the longevity of concrete structures exposed to aggressive environments .

Chemical Synthesis

K₂O is utilized in various chemical reactions as a basic oxide. It reacts with water to form potassium hydroxide (KOH), which is crucial for many chemical processes:

Advanced Technology Applications

Electronics and Fuel Cells:

In advanced materials science, K₂O is explored for its potential use in solid oxide fuel cells (SOFCs) due to its ionic conductivity properties. It can be part of perovskite structured oxides that serve as cathodes in these energy systems .

Case Studies

-

Integrated Nutrient Management :

A study conducted on smallholder farms in Vietnam demonstrated that applying K₂O significantly improved soil fertility and crop yields. The research indicated that balanced fertilization including K₂O led to a net positive nutrient balance over time . -

Concrete Durability Enhancement :

Research on the use of mineral admixtures, including K₂O, showed enhanced resistance to sulfate attacks in concrete mixtures. The findings suggest that K₂O contributes positively to the structural integrity of concrete exposed to harsh conditions .

化学反应分析

Reaction with Water

K₂O reacts violently with water to form potassium hydroxide (KOH), a strongly alkaline solution 2 7 .

Equation :

K2O+H2O→2KOH

-

Mechanism : The oxide ion (O²⁻) acts as a Brønsted base, accepting protons from water to produce hydroxide ions (OH⁻) :

O2−+H2O→2OH− -

Industrial Relevance : This reaction underpins K₂O’s use in fertilizers, where its high potassium content (83% by weight) is critical .

Reaction with Acids

K₂O neutralizes acids to form salts and water. For example, with hydrochloric acid (HCl):

Equation :

K2O+2HCl→2KCl+H2O

-

Key Insight : K₂O behaves as a basic oxide, reacting exothermically with acids to produce stable salts like KCl .

Reaction with Carbon Dioxide

K₂O absorbs CO₂ to form potassium carbonate (K₂CO₃):

Equation :

K2O+CO2→K2CO3

Direct Oxidation of Potassium

Potassium reacts with oxygen to form potassium peroxide (K₂O₂), which is reduced to K₂O by excess potassium 6:

Equations :

4K+O2→2K2O2

K2O2+2K→2K2O

Thermal Decomposition of Potassium Nitrate

Heating potassium nitrate (KNO₃) with metallic potassium yields K₂O and nitrogen gas :

Equation :

2KNO3+10K→6K2O+N2↑

Dehydration of Potassium Hydroxide

K₂O forms when molten potassium reacts with KOH, releasing hydrogen gas :

Equation :

2KOH+2K→2K2O+H2↑

Thermal Stability and Phase Transitions

-

Crystal Structure : Adopts an anti-fluorite lattice (O²⁻ ions in a cubic close-packed arrangement with K⁺ in tetrahedral sites) .

-

Phase Changes : At 500°C, K₂O₂ decomposes into K₂O and oxygen :

2K2O2→2K2O+O2↑

Comparative Reactivity in Industrial Contexts

Reaction Kinetics and Thermodynamics

-

Hydration Energy : The reaction of K₂O with water releases significant heat due to high lattice energy (83.62 J/mol·K) .

-

Thermal Decomposition : Above 1,100 K, K₂O undergoes structural transitions, leading to melting at 1,850 K .

Spectroscopic Analysis

属性

CAS 编号 |

12136-45-7 |

|---|---|

分子式 |

K2O |

分子量 |

94.196 g/mol |

IUPAC 名称 |

dipotassium;oxygen(2-) |

InChI |

InChI=1S/2K.O/q2*+1;-2 |

InChI 键 |

CHWRSCGUEQEHOH-UHFFFAOYSA-N |

SMILES |

[OH-].[K+].[K+] |

规范 SMILES |

[O-2].[K+].[K+] |

密度 |

2.3 g/cm³ |

Key on ui other cas no. |

12136-45-7 12401-70-6 |

物理描述 |

Potassium monoxide appears as a white-colored crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. DryPowder; OtherSolid; PelletsLargeCrystals GREY HYGROSCOPIC CRYSTALLINE POWDER. |

Pictograms |

Corrosive |

溶解度 |

Solubility in water: reaction |

同义词 |

potassium oxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。